molecular formula C14H26N2O2 B064304 叔丁基 3,9-二氮杂螺[5.5]十一烷-3-羧酸酯 CAS No. 173405-78-2

叔丁基 3,9-二氮杂螺[5.5]十一烷-3-羧酸酯

货号 B064304
CAS 编号: 173405-78-2
分子量: 254.37 g/mol
InChI 键: YLKHACHFJMCIRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate and its derivatives involves multiple steps, including key transformations like olefination, hydrogenation, and spirocyclization. Efficient syntheses of both enantiomers from (l)- and (d)-aspartic acid have been described, highlighting the versatility and complexity of its synthetic routes (Almond-Thynne et al., 2018). Additionally, a divergent synthesis approach allows for the introduction of a variety of substituents, demonstrating the compound's adaptability for further chemical modifications (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is characterized by its spirocyclic framework, incorporating a diazaspiro[5.5]undecane core. This unique structure contributes to its distinct chemical properties and reactivity. NMR and X-ray crystallography techniques play a crucial role in elucidating its detailed molecular structure, revealing conformations and interactions critical for understanding its chemical behavior (Islam et al., 2017).

Chemical Reactions and Properties

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, demonstrating its reactivity and potential as a versatile intermediate in organic synthesis. Reactions with electrophiles, including alkyl halides and acid chlorides, yield spirocyclic adducts or derivatives, showcasing its applicability in the synthesis of complex organic molecules (Cordes et al., 2013).

科学研究应用

  1. CCR8 拮抗剂: 这些化合物用作 CCR8 受体的拮抗剂,在治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺疾病和鼻炎等呼吸系统疾病方面显示出潜力(Norman,2007 年).

  2. 合成技术: 已经开发了微波辅助固相合成技术来创建二氮杂螺环,包括 3,9-二氮杂螺[5.5]十一烷。这些方法对于有效生产这些化合物至关重要(Macleod 等人,2006 年).

  3. 发散合成: 已经对 1-和 5-取代的 3,9-二氮杂螺[5.5]十一烷的发散合成进行了研究,利用了锂烯醇酸盐与四取代烯烃受体的迈克尔加成反应。这种方法允许向二氮杂螺[5.5]十一烷结构引入各种取代基(Yang 等人,2008 年).

  4. 在药物应用中的生物活性: 1,9-二氮杂螺[5.5]十一烷的生物活性已经过综述,显示出治疗肥胖、疼痛、免疫系统疾病、细胞信号传导、心血管疾病和精神病等疾病的潜力(Blanco‐Ania 等人,2017 年).

  5. 食品接触材料中的安全性评估: 某些二氮杂螺[5.5]十一烷衍生物的安全性已被评估用于食品接触材料,考虑到它们的稳定性和潜在迁移到食品中(香料,2012 年).

  6. CCR5 拮抗剂: 发现某些 3,9-二氮杂螺[5.5]十一烷衍生物是有效的 CCR5 拮抗剂,在抗病毒应用中显示出潜力(Yang 等人,2009 年).

属性

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHACHFJMCIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938379
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

CAS RN

173405-78-2
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 3
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 4
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 5
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Citations

For This Compound
11
Citations
F Bavo, H De-Jong, J Petersen… - Journal of Medicinal …, 2021 - ACS Publications
The 3,9-diazaspiro[5.5]undecane-based compounds 2027 and 018 have previously been reported to be potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonists …
Number of citations: 3 pubs.acs.org
SW Reilly, AA Riad, CJ Hsieh, K Sahlholm… - Journal of Medicinal …, 2019 - ACS Publications
Previously, we reported a 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (1) compound with excellent dopamine D 3 …
Number of citations: 15 pubs.acs.org
X Liu, L Zhang, H Wan, Z Zhu, J Jin, Y Qin… - Bioorganic & Medicinal …, 2022 - Elsevier
ALK gene rearrangements are oncogenic drivers in approximately 5% of NSCLC. Crizotinib, a first generation ALK inhibitor, is widely prescribed for ALK-positive NSCLC in clinic. …
Number of citations: 4 www.sciencedirect.com
T Cernak, NJ Gesmundo, K Dykstra, Y Yu… - Journal of Medicinal …, 2017 - ACS Publications
Miniaturization and parallel processing play an important role in the evolution of many technologies. We demonstrate the application of miniaturized high-throughput experimentation …
Number of citations: 72 pubs.acs.org
I Shamovsky, C de Graaf, L Alderin… - Journal of medicinal …, 2009 - ACS Publications
The metabolic stability and selectivity of a series of CCR8 antagonists against binding to the hERG ion channel and cytochrome Cyp2D6 are studied by principal component analysis. It …
Number of citations: 35 pubs.acs.org
Z Chen, B Hu, RK Rej, D Wu, RK Acharyya… - Journal of Medicinal …, 2023 - ACS Publications
Estrogen receptor α (ERα) is a prime target for the treatment of ER-positive (ER+) breast cancer. Despite the development of several effective therapies targeting ERα signaling, clinical …
Number of citations: 5 pubs.acs.org
JE Hawkinson, BG Szoke, AW Garofalo, DS Hom… - … of Pharmacology and …, 2007 - ASPET
The bradykinin B 1 receptor plays a critical role in chronic pain and inflammation, although efforts to demonstrate efficacy of receptor antagonists have been hampered by species-…
Number of citations: 34 jpet.aspetjournals.org
HY Kim, WK Chia, CJ Hsieh… - Journal of Medicinal …, 2023 - ACS Publications
Abnormal α-synuclein (α-syn) aggregation characterizes α-synucleinopathies, including Parkinson’s disease (PD) and multiple system atrophy (MSA). However, no suitable positron …
Number of citations: 3 pubs.acs.org
BJ Pinch, DL Buckley, S Gleim, SM Brittain… - Cell chemical …, 2022 - cell.com
While there are hundreds of predicted E3 ligases, characterizing their applications for targeted protein degradation has proved challenging. Here, we report a chemical biology …
Number of citations: 6 www.cell.com
OH Rathje, L Perryman, RJ Payne… - Journal of Medicinal …, 2023 - ACS Publications
Mixed Lineage Kinase domain-Like pseudokinase (MLKL) is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis and has therefore emerged as …
Number of citations: 1 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。